molecular formula C13H22O B14337801 10-Methyl-6-methylideneundec-9-EN-2-one CAS No. 105737-79-9

10-Methyl-6-methylideneundec-9-EN-2-one

Cat. No.: B14337801
CAS No.: 105737-79-9
M. Wt: 194.31 g/mol
InChI Key: UBOFHIRDYGUIGU-UHFFFAOYSA-N
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Description

10-Methyl-6-methylideneundec-9-EN-2-one is an organic compound with the molecular formula C13H22O. It belongs to the class of ketones, characterized by a carbonyl group bonded to two carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-6-methylideneundec-9-EN-2-one typically involves the reaction of laurene (CAS number 123-35-3) with methyl acetoacetate (CAS number 105-45-3) and allyl alcohol (CAS number 107-18-6). The reaction conditions include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 10-Methyl-6-methylideneundec-9-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

10-Methyl-6-methylideneundec-9-EN-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Methyl-6-methylideneundec-9-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can influence various biochemical pathways, resulting in the observed effects .

Comparison with Similar Compounds

Uniqueness: 10-Methyl-6-methylideneundec-9-EN-2-one is unique due to its specific molecular configuration, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

CAS No.

105737-79-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

10-methyl-6-methylideneundec-9-en-2-one

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7H,3,5-6,8-10H2,1-2,4H3

InChI Key

UBOFHIRDYGUIGU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)CCCC(=O)C)C

Origin of Product

United States

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